Fmoc-DL-(2-thienyl)glycine

Catalog No.
S831330
CAS No.
211682-11-0
M.F
C21H17NO4S
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-DL-(2-thienyl)glycine

CAS Number

211682-11-0

Product Name

Fmoc-DL-(2-thienyl)glycine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)

InChI Key

DOQXSEXNUPRHPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CS4)C(=O)O

Fmoc-DL-(2-thienyl)glycine is a derivative of the amino acid glycine, where the amino group is protected by a Fluorenylmethoxycarbonyl (Fmoc) group and the side chain contains a thienyl moiety. This molecule finds application in the field of scientific research, particularly in solid-phase peptide synthesis (SPPS) [, ].

Building Blocks for Peptides

Fmoc-DL-(2-thienyl)glycine functions as a building block for the construction of peptides. Peptides are chains of amino acids linked by amide bonds. In SPPS, amino acid building blocks like Fmoc-DL-(2-thienyl)glycine are attached one by one to a solid support in a stepwise fashion. The Fmoc group ensures temporary protection of the amino group, allowing the formation of the desired peptide sequence. After chain assembly is complete, the Fmoc group and other protecting groups are removed, yielding the final peptide product [, ].

Unique Properties of the Thienyl Moiety

The presence of the thienyl group in Fmoc-DL-(2-thienyl)glycine introduces unique properties to the resulting peptides. Thienyl groups are aromatic heterocycles, meaning they contain a ring structure with alternating carbon and sulfur atoms. This aromatic character can influence the conformation and bioactivity of the peptide []. For example, the thienyl group may participate in hydrogen bonding or pi-pi stacking interactions with other aromatic groups within the peptide or with its target molecule, potentially enhancing binding affinity or selectivity [].

Fmoc-DL-(2-thienyl)glycine is a derivative of glycine that is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is characterized by the presence of a thienyl group, which contributes to its unique properties. The chemical structure can be denoted as C21_{21}H17_{17}N O4_{4}S, and it has a molecular weight of 379.43 g/mol. The Fmoc group is commonly used in peptide synthesis as a protecting group for the amino terminus of amino acids, allowing for selective reactions during synthesis processes.

Fmoc-DL-(2-thienyl)glycine itself doesn't possess a specific biological mechanism of action. Its significance lies in its ability to introduce the thienyl functionality into peptides. The thienyl group can influence the peptide's properties through various mechanisms depending on the specific context:

  • Aromatic Interactions: The thienyl ring can participate in π-π stacking interactions with aromatic groups in other parts of the peptide or with surrounding biomolecules, potentially affecting peptide conformation and stability [2].
  • Hydrogen Bonding: The sulfur atom in the thienyl group can act as a hydrogen bond acceptor, potentially influencing peptide-protein or peptide-water interactions [2].
  • Electronic Effects: The
, primarily involving the removal of the Fmoc protecting group. This deprotection can be achieved using various reagents, including piperidine and other amines, in polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The reaction typically proceeds via base-catalyzed β\beta -elimination, resulting in the formation of a reactive dibenzofulvene intermediate, which can further react with nucleophiles to form stable adducts .

Additionally, Fmoc-DL-(2-thienyl)glycine can participate in coupling reactions to form peptides, where it acts as an amino acid building block. The presence of the thienyl moiety may influence the reactivity and solubility of the compound during these processes.

While specific biological activity data for Fmoc-DL-(2-thienyl)glycine itself may be limited, derivatives and similar compounds have been studied for their potential roles in biological systems. The thienyl group can enhance interactions with biological targets, possibly affecting enzyme activities or receptor binding. Furthermore, compounds containing azido groups derived from Fmoc-protected amino acids have been utilized in bioorthogonal chemistry applications, such as Staudinger ligation and Click chemistry, which are valuable for studying protein interactions and local environments in biological research .

The synthesis of Fmoc-DL-(2-thienyl)glycine typically involves the protection of the amino group of glycine with the Fmoc group followed by the introduction of the thienyl moiety. Common methods include:

  • Fmoc Protection: Glycine is treated with Fmoc chloride in the presence of a base (such as triethylamine) to yield Fmoc-glycine.
  • Thienyl Introduction: The thienyl group can be introduced through various synthetic routes, often involving coupling reactions with thienyl-containing reagents.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

These methods allow for high yields and purity suitable for further applications in peptide synthesis .

Fmoc-DL-(2-thienyl)glycine is primarily used in peptide synthesis due to its ability to act as a building block while being easily deprotected under mild conditions. Its applications include:

  • Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of complex peptides.
  • Chemical Biology: As part of probes for studying protein interactions and dynamics due to its unique structural features.
  • Drug Development: Potentially serves as a precursor for bioactive compounds or therapeutic agents.

Interaction studies involving Fmoc-DL-(2-thienyl)glycine often focus on its derivatives or related compounds that incorporate similar functional groups. These studies may assess how modifications affect binding affinities to proteins or receptors, utilizing techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET). The thienyl group's influence on hydrophobic interactions can provide insights into its role in molecular recognition processes .

Fmoc-DL-(2-thienyl)glycine shares similarities with other Fmoc-protected amino acids but distinguishes itself through its unique thienyl substitution. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Fmoc-GlycineStandard glycine with Fmoc protectionBasic building block in peptide synthesis
Fmoc-L-Aza-OHAzido substituentUsed for bioorthogonal reactions
Fmoc-DL-(2-thiazolyl)glycineThiazole groupDifferent heteroatom influence on reactivity
Fmoc-L-TryptophanIndole ringAromatic properties affecting solubility

The presence of the thienyl group in Fmoc-DL-(2-thienyl)glycine may enhance its hydrophobicity and alter its solubility compared to other derivatives, making it particularly useful for synthesizing hydrophobic peptides or studying membrane proteins .

XLogP3

4.1

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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